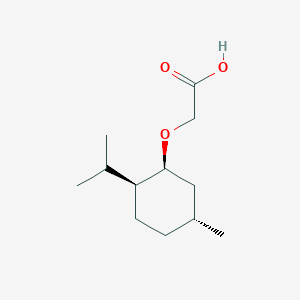

(-)-Menthyloxyacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10+,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILPHQCEVYJUDN-VWYCJHECSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)OCC(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (-)-Menthyloxyacetic Acid: Chemical Structure, Stereochemistry, and Applications

(-)-Menthyloxyacetic acid is a valuable chiral auxiliary agent widely employed in the fields of organic synthesis and drug development. Its rigid stereochemical structure, derived from (-)-menthol, makes it an effective tool for the separation of enantiomers, a critical step in the production of optically active compounds. This guide provides a comprehensive overview of its chemical properties, stereochemistry, and practical applications, with a focus on its role in chiral resolution.

Chemical Structure and Identification

This compound, also known as (−)-Menthyl carboxymethyl ether, is a derivative of (-)-menthol and acetic acid.[1] The molecule consists of a menthyl group linked to an acetic acid moiety via an ether bond.

The definitive stereochemistry of the menthyl group in this compound is derived from naturally occurring (-)-menthol, which has the (1R,2S,5R) configuration. Therefore, the systematic IUPAC name for this compound is [((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy]acetic acid.[2]

Key chemical identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 40248-63-3[3] |

| Molecular Formula | C₁₂H₂₂O₃[1][3] |

| Molecular Weight | 214.30 g/mol [1][3] |

| SMILES String | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OCC(O)=O[3] |

| InChI Key | CILPHQCEVYJUDN-OUAUKWLOSA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, providing essential data for its application in experimental settings.

| Property | Value | Source |

| Melting Point | 52-55 °C | [2][3][4] |

| Boiling Point | 163-164 °C at 10 mmHg | [2][3][4] |

| Density | 1.01 g/mL at 20 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.4672 | [2][3] |

| Specific Rotation ([α]25/D) | -92.5° (c=4 in methanol) | [3] |

| pKa | 3.47 ± 0.10 (Predicted) | [2][4] |

| Flash Point | >110 °C (>230 °F) | [2][4] |

| Appearance | White to light yellow crystal powder or liquid | [3][4] |

Stereochemistry and Chiral Applications

The core utility of this compound lies in its well-defined stereochemistry. The three chiral centers on the cyclohexane (B81311) ring of the menthyl group provide a rigid and predictable three-dimensional structure. This feature is exploited in the process of chiral resolution, which is the separation of a racemic mixture into its individual enantiomers.[5]

The general principle involves reacting the racemic mixture (e.g., a racemic alcohol or amine) with the chiral acid, this compound. This reaction forms a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like crystallization or chromatography.[6] Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original compound.

Logical Workflow for Chiral Resolution

The following diagram illustrates the typical workflow for using this compound as a chiral resolving agent.

Caption: General workflow for chiral resolution.

Experimental Protocols

Synthesis of this compound

A method for the synthesis of menthyloxyacetic acid (referred to as menthylformic acid in the patent) involves a two-step process starting from L-menthol.[7]

Step 1: Synthesis of Menthyl Nitrile

-

In a three-necked flask equipped with a reflux condenser, add an organic solvent (e.g., DMF), L-menthol, a cyanating reagent (e.g., cuprous cyanide), tolylsulfonyl imidazole (B134444) (TsIm), a base (e.g., triethylamine), and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).[7]

-

Heat the mixture under reflux at 90-110 °C for 5-10 hours.[7]

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with n-hexane.

-

Dry the organic layer with anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude menthyl nitrile.[7]

Step 2: Hydrolysis to this compound

-

Dissolve the crude menthyl nitrile in tetrahydrofuran (B95107) (THF).

-

Add a 40-45% aqueous solution of sodium hydroxide (B78521).

-

Heat the mixture under reflux at 90-110 °C for 5-8 hours.[7]

-

After cooling, extract with ethyl acetate (B1210297) to remove organic impurities.

-

Acidify the aqueous phase with dilute hydrochloric acid to a pH of 6-7.

-

Extract the product with dichloromethane (B109758) (CH₂Cl₂).

-

Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude this compound.[7]

-

Recrystallize the crude product from anhydrous ethanol (B145695) to obtain the purified product.[7]

Example Protocol: Chiral Resolution of a Racemic Carboxylic Acid

The following is a generalized protocol for the use of this compound in the chiral resolution of a racemic carboxylic acid via diastereomeric ester formation, based on principles described in the literature.[8][9]

Step 1: Esterification

-

Dissolve the racemic carboxylic acid intermediate in a suitable solvent (e.g., toluene).

-

Add L-(-)-menthol and an esterification agent, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA, Shiina esterification), along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[9]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Quench the reaction and perform a standard aqueous workup.

-

Purify the crude product to obtain a mixture of the two diastereomeric menthyl esters.

Step 2: Chromatographic Separation

-

Separate the diastereomeric esters using column chromatography on silica (B1680970) gel or with a chiral stationary phase.[8][9]

-

An example of a mobile phase could be a mixture of ethanol and hexane.[9]

-

Monitor the separation by HPLC or TLC to collect the individual, diastereomerically pure esters.

Step 3: Hydrolysis of the Separated Esters

-

Individually dissolve each separated diastereomeric ester in a suitable solvent mixture (e.g., THF/water).

-

Add a base, such as lithium hydroxide (LiOH), to hydrolyze the ester.

-

Stir the reaction at room temperature until completion.

-

Acidify the reaction mixture and extract the product to isolate the enantiomerically pure carboxylic acid.

Synthesis and Resolution Pathway Diagram

This diagram outlines the key steps in a typical application of (-)-menthol (the precursor to this compound) for chiral resolution.

Caption: Pathway of chiral resolution via esterification.

Conclusion

This compound is a powerful and versatile tool for chemists and pharmaceutical scientists. Its rigid, well-defined stereochemistry allows for the efficient separation of enantiomers, a crucial process in the synthesis of single-enantiomer drugs and other fine chemicals. The methodologies for its synthesis and application in chiral resolution are well-established, making it a reliable choice for resolving a wide range of racemic compounds.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound 98 40248-63-3 [sigmaaldrich.com]

- 4. (-)-MENTHOXYACETIC ACID | 40248-63-3 [m.chemicalbook.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN103030553A - Synthesis method of menthylformic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyloxyacetic acid, a chiral carboxylic acid derived from (-)-menthol, is a versatile compound utilized primarily as a chiral resolving agent in the pharmaceutical and chemical industries. Its ability to form diastereomeric salts with racemic mixtures of amines and other basic compounds allows for the separation of enantiomers, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its application in chiral resolution.

Chemical Identity

| Identifier | Value |

| Chemical Name | [((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy]acetic acid |

| Synonyms | (-)-Menthyl carboxymethyl ether, L-Menthyloxyacetic acid |

| Molecular Formula | C₁₂H₂₂O₃[1] |

| Molecular Weight | 214.30 g/mol [1] |

| CAS Number | 40248-63-3[1] |

| PubChem CID | 97814 |

| SMILES | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OCC(O)=O |

| InChI Key | CILPHQCEVYJUDN-OUAUKWLOSA-N |

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various experimental setups. A summary of these properties is presented below.

| Property | Value |

| Appearance | White to light yellow crystal powder or liquid |

| Melting Point | 52-55 °C |

| Boiling Point | 163-164 °C at 10 mmHg |

| Density | 1.01 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.4672 |

| Optical Rotation ([α]²⁵/D) | -92.5° (c = 4 in methanol) |

| pKa (Predicted) | 3.47 ± 0.10 |

| Solubility | Information not readily available in searched sources. Generally, carboxylic acids of this size have limited solubility in water and are soluble in organic solvents. |

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of a carboxylic acid. The carboxylic acid group can undergo esterification, reduction to an alcohol, and conversion to an acid chloride. Its most significant chemical property is its ability to act as a chiral acid, reacting with racemic bases to form diastereomeric salts with different physical properties, such as solubility, which allows for their separation.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, the expected spectral characteristics can be predicted based on its structure and by comparison with similar compounds.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum is expected to be complex due to the presence of the menthyl group. Key expected signals include:

-

A singlet or a pair of doublets for the two diastereotopic protons of the -OCH₂- group.

-

A broad singlet for the acidic proton of the carboxylic acid group, typically in the range of 10-13 ppm.

-

A series of multiplets in the upfield region (approximately 0.7-2.5 ppm) corresponding to the protons of the menthyl group, including the methyl and isopropyl protons.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum should display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. Expected chemical shifts include:

-

A signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.

-

A signal for the carbon of the -OCH₂- group around 60-70 ppm.

-

Several signals in the upfield region (approximately 15-50 ppm) corresponding to the carbons of the menthyl group.

Expected Infrared (IR) Spectral Features

The IR spectrum of this compound is expected to show characteristic absorptions for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1710 cm⁻¹ for the hydrogen-bonded dimer.[2]

-

C-H stretching bands for the alkyl groups below 3000 cm⁻¹.

-

A C-O stretching band for the ether linkage.

Expected Mass Spectrometry (MS) Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 214 would be expected. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).[3] Fragmentation of the menthyl group would also lead to a series of characteristic peaks.

Experimental Protocols

The following are detailed, generalized protocols for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the solid this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an automated Mel-Temp apparatus).

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range.

Boiling Point Determination (Micro-reflux Method)

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or vial.

-

Apparatus Setup: A thermometer is positioned with its bulb in the vapor phase above the liquid. A cold finger or a loosely plugged condenser is placed above the thermometer to allow for reflux.

-

Heating: The sample is gently heated to boiling.

-

Observation: The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point at the measured atmospheric pressure.

Optical Rotation Measurement (Polarimetry)

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., methanol, as cited).

-

Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., NaOH) is positioned above the beaker.

-

Titration: The base is added in small increments, and the pH is recorded after each addition, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Application in Chiral Resolution: A Workflow

This compound is a valuable tool for the separation of enantiomers of racemic bases. The general workflow for such a resolution is depicted below.

Figure 1. A generalized workflow for the chiral resolution of a racemic base using this compound.

Safety Information

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

In-Depth Technical Guide to (-)-Menthyloxyacetic Acid

CAS Number: 40248-63-3

An Essential Chiral Auxiliary for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of (-)-Menthyloxyacetic acid, a pivotal chiral resolving agent and building block in asymmetric synthesis. This guide details its physicochemical properties, synthesis, applications in chiral resolution, spectroscopic data, and safety information. The content is structured to serve as a practical resource for laboratory and development settings.

Physicochemical Properties

This compound, also known as (-)-Menthyl carboxymethyl ether, is a derivative of (-)-menthol.[1] Its chiral nature, stemming from the menthyl group, makes it a valuable tool in the separation of enantiomers.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₃ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Melting Point | 52-55 °C | [3] |

| Boiling Point | 163-164 °C at 10 mmHg | [3] |

| Density | 1.01 g/mL at 20 °C | [3] |

| Optical Activity | [α]²⁵/D -92.5° (c=4 in methanol) | [3] |

| Refractive Index | n²⁰/D 1.4672 | [3] |

| Appearance | White to light yellow crystal powder | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and toluene (B28343). |

Synthesis of this compound

The most common method for the preparation of this compound is via a Williamson ether synthesis, reacting (-)-menthol with a haloacetic acid, typically chloroacetic acid, in the presence of a strong base.[2]

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from a general procedure for Williamson ether synthesis.

Materials:

-

(-)-Menthol

-

Sodium metal

-

Toluene (dry)

-

Monochloroacetic acid

-

Hydrochloric acid (20%)

-

Calcium chloride

Procedure:

-

Alkoxide Formation: In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, dissolve 400 g (2.56 moles) of (-)-menthol in 1 liter of dry toluene.

-

Add 70 g (3.04 gram atoms) of clean sodium to the solution.

-

Heat the mixture in an oil bath to a gentle reflux. Once the sodium has melted, begin stirring to create fine globules of sodium. Continue refluxing for 15 hours.

-

After cooling, carefully remove any excess sodium.

-

Ether Formation: Reassemble the apparatus, adding a dropping funnel. Heat the oil bath to 85-90 °C.

-

With continuous stirring, add a solution of 95 g (1.01 moles) of monochloroacetic acid in 800 ml of warm, dry toluene from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux and stir the mixture for 48 hours. It may be necessary to add an additional 1-1.5 liters of dry toluene to maintain a stirrable mixture.

-

Work-up and Purification: After the reaction is complete, cool the mixture and transfer it to a large separatory funnel.

-

Extract the reaction mixture with three 1-liter portions of water.

-

Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude this compound will separate as a brown oil.

-

Extract the crude product with three 200-ml portions of benzene.

-

Combine the benzene extracts and remove the solvent by distillation.

-

The residue is then fractionally distilled under reduced pressure. The fraction boiling at 134–137 °C/2 mm is collected as pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in Chiral Resolution

This compound is widely employed as a resolving agent for racemic mixtures, particularly for amines and alcohols.[2] The principle of this application relies on the formation of diastereomeric salts with the enantiomers of the racemic compound. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic amine using this compound.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, ethyl acetate)

-

Hydrochloric acid (e.g., 2 M)

-

Sodium hydroxide (B78521) (e.g., 2 M)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable hot solvent.

-

In a separate flask, dissolve this compound (1.0 equivalent) in the same hot solvent.

-

Slowly add the solution of this compound to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Fractional Crystallization: Collect the precipitated crystals by vacuum filtration.

-

The enantiomeric purity of the crystallized salt can be improved by recrystallization from a suitable solvent. The progress can be monitored by measuring the optical rotation.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the purified diastereomeric salt in water.

-

Add an excess of a strong base (e.g., 2 M NaOH) to deprotonate the amine.

-

Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.

-

Recovery of the Resolving Agent: Acidify the aqueous layer from the previous step with a strong acid (e.g., 2 M HCl) to precipitate the this compound, which can be recovered by filtration for reuse.

Chiral Resolution Process Diagram

Caption: General process for chiral resolution via diastereomeric salt formation.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11-12 | Singlet | -COOH |

| ~4.1-4.3 | Doublet of Doublets | -O-CH₂- |

| ~3.2-3.4 | Multiplet | -CH-O- |

| ~0.7-2.3 | Multiplets | Menthol ring and methyl protons |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~80-85 | -CH-O- |

| ~65-70 | -O-CH₂- |

| ~15-50 | Menthol ring and methyl carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 2850-3000 | C-H stretch (alkane) |

| ~1710 | C=O stretch (carboxylic acid) |

| 1050-1150 | C-O stretch (ether) |

Safety and Handling

This compound is classified as an irritant.[4] Appropriate safety precautions should be taken when handling this compound.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation.[4] | P264: Wash hands and face thoroughly after handling.[4] |

| H319: Causes serious eye irritation.[4] | P280: Wear protective gloves, eye protection.[4] |

| H335: May cause respiratory irritation.[3] | P302+P352: IF ON SKIN: Wash with plenty of water.[4] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[4]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. Always consult the relevant SDS and follow established laboratory safety protocols.

References

A Technical Guide to (-)-Menthyloxyacetic Acid: Synthesis, Properties, and Application in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyloxyacetic acid is a chiral auxiliary and resolving agent of significant utility in synthetic organic chemistry. Its unique stereochemical properties, derived from the natural chiral pool of (-)-menthol, make it an effective tool for the separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and its primary application in the resolution of racemic mixtures through diastereomeric salt formation.

Chemical Identity and Properties

This compound is systematically named [((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy]acetic acid according to IUPAC nomenclature.[1] It is a carboxylic acid derivative of (-)-menthol, a naturally occurring terpenoid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy]acetic acid | [1] |

| CAS Number | 40248-63-3 | [2] |

| Molecular Formula | C₁₂H₂₂O₃ | [2] |

| Molecular Weight | 214.30 g/mol | [2] |

| Appearance | White to light yellow crystal powder or liquid | |

| Melting Point | 52-55 °C | [2] |

| Boiling Point | 163-164 °C at 10 mmHg | [2] |

| Density | 1.01 g/mL at 20 °C | [2] |

| Optical Activity | [α]²⁵/D -92.5° (c=4 in methanol) | [2] |

| InChI Key | CILPHQCEVYJUDN-OUAUKWLOSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of (-)-menthol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an acetate (B1210297) derivative.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on established chemical principles.

Materials:

-

(-)-Menthol (1 equivalent)

-

Sodium metal (1.2 equivalents)

-

Toluene (B28343) (anhydrous)

-

Chloroacetic acid (1.1 equivalents)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of (-)-menthol in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Sodium metal is added portion-wise to the solution at room temperature. The reaction mixture is then heated to reflux for several hours to ensure the complete formation of the sodium menthoxide.

-

After cooling, a solution of chloroacetic acid in anhydrous toluene is added dropwise to the reaction mixture.

-

The mixture is then heated to reflux and maintained for 12-18 hours to drive the substitution reaction to completion.

-

Upon cooling, the reaction is quenched by the slow addition of water.

-

The aqueous layer is acidified with 1 M hydrochloric acid to a pH of approximately 2, protonating the carboxylate.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Application in Chiral Resolution

The primary application of this compound is as a chiral resolving agent for racemic mixtures of bases, typically amines. The principle relies on the formation of diastereomeric salts with differing physical properties, most notably solubility, which allows for their separation.

Mechanism of Chiral Resolution

A racemic mixture of a chiral amine, (R)-amine and (S)-amine, is reacted with an enantiomerically pure sample of this compound. This acid-base reaction results in the formation of two diastereomeric salts: [(R)-amine][(-)-menthyloxyacetate] and [(S)-amine][(-)-menthyloxyacetate]. Due to their different three-dimensional structures, these diastereomers exhibit distinct solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of solution while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequent treatment of the isolated diastereomeric salt with a strong acid or base regenerates the enantiomerically pure amine and the resolving agent.

Caption: General workflow for chiral resolution.

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic amine using this compound.

Materials:

-

Racemic amine (1 equivalent)

-

This compound (0.5-1.0 equivalent)

-

Appropriate solvent (e.g., ethanol, methanol, acetone, ethyl acetate)

-

Sodium hydroxide (B78521) (1 M)

-

Hydrochloric acid (1 M)

-

Diethyl ether

Procedure:

-

The racemic amine is dissolved in a minimal amount of a suitable hot solvent.

-

A solution of this compound in the same hot solvent is added to the amine solution.

-

The mixture is allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

-

The precipitated crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

The enantiomeric purity of the amine in the crystallized salt can be determined at this stage by a suitable analytical method (e.g., chiral HPLC) after liberating a small sample.

-

To liberate the free amine, the diastereomeric salt is suspended in water and treated with an aqueous solution of sodium hydroxide until the pH is basic.

-

The liberated free amine is then extracted with diethyl ether. The organic extracts are dried and the solvent is evaporated to yield the enantiomerically enriched amine.

-

The aqueous layer can be acidified with hydrochloric acid to recover the this compound.

Conclusion

This compound serves as a valuable and effective chiral resolving agent in synthetic chemistry. Its straightforward synthesis from a readily available natural product and its ability to form diastereomeric salts with distinct physical properties make it a practical choice for the separation of enantiomers. This is particularly relevant in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in drug development and asymmetric synthesis.

References

(-)-Menthyloxyacetic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of (-)-Menthyloxyacetic acid, a key reagent in the field of stereochemistry.

Core Molecular Data

This compound is a chiral carboxylic acid widely utilized as a resolving agent. Its fundamental molecular characteristics are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₂₂O₃ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| CAS Number | 40248-63-3 | [1] |

| Appearance | White to light yellow crystal powder | [2] |

| Alternate Names | (-)-Menthyl carboxymethyl ether | [1] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of l-menthol (B7771125) with chloroacetic acid.[3]

Materials:

-

l-Menthol (400g, 2.56 mol)

-

Toluene (1.8 L)

-

Sodium metal (70g, 3.04 mol)

-

Chloroacetic acid (95g, 1.01 mol)

Procedure:

-

Dissolve 400g of l-menthol in 1L of toluene.

-

Add 70g of sodium metal to the solution.

-

Heat the mixture to reflux and maintain for 15 hours.

-

After reflux, remove any excess sodium.

-

Prepare a solution of 95g of chloroacetic acid in 800ml of toluene.

-

Add the chloroacetic acid solution dropwise to the reaction mixture.

-

Following the addition, stir the mixture and reflux for 48 hours.

-

After the reaction is complete, extract the reaction mixture with water.

Application in Chiral Resolution

The primary application of this compound is as a chiral resolving agent.[2] This process is fundamental in separating enantiomers from a racemic mixture, a critical step in the development of stereochemically pure pharmaceuticals. The general workflow for chiral resolution via diastereomeric salt formation is outlined below.

References

The Genesis of Specificity: An In-Depth Technical Guide to the Discovery and History of Chiral Resolving Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the chemistry of life. The differential physiological effects of enantiomers, particularly in the context of pharmaceuticals, have driven the development of sophisticated methods to separate these molecular twins. This technical guide provides a comprehensive exploration of the discovery and history of chiral resolving agents, detailing the seminal experiments, key methodologies, and quantitative data that underpin this critical field of stereochemistry. From the foundational work of Louis Pasteur to the advanced chromatographic techniques of the modern era, this document serves as a detailed resource for researchers, scientists, and drug development professionals.

A Historical Timeline of Chiral Discovery and Resolution

The understanding and manipulation of chirality have evolved over nearly two centuries, marked by pivotal discoveries and technological advancements.

| Year | Key Discovery/Development | Contributor(s) | Significance |

| 1812 | Discovery of optical activity | Jean-Baptiste Biot | Observed that certain substances, like quartz and sugar solutions, rotate the plane of polarized light, laying the groundwork for the study of chirality.[1] |

| 1848 | First resolution of a racemic mixture | Louis Pasteur | Manually separated enantiomorphic crystals of sodium ammonium (B1175870) tartrate, demonstrating that optical activity has a molecular basis and introducing the concept of molecular dissymmetry.[2][3] |

| 1853 | Chemical resolution using a resolving agent | Louis Pasteur | Used an optically active base, (+)-cinchotoxine, to form diastereomeric salts with racemic tartaric acid, which could then be separated by fractional crystallization.[4] |

| 1874 | Proposal of the tetrahedral carbon atom | Jacobus Henricus van 't Hoff & Joseph Le Bel | Independently proposed that the four bonds of a carbon atom are directed towards the corners of a tetrahedron, providing a structural explanation for molecular chirality.[1][3] |

| 1894 | "Lock and Key" analogy for enzyme specificity | Emil Fischer | Proposed that the specific interaction between an enzyme and its substrate is analogous to a lock and key, highlighting the importance of stereochemistry in biological systems.[2] |

| 1930s | Early chromatographic separation of enantiomers | Researchers reported the separation of enantiomers of organometallic compounds using a column of crushed quartz crystals.[1] | |

| 1944 | Resolution of Tröger's base on a lactose (B1674315) column | Vladimir Prelog | Demonstrated the potential of using naturally occurring chiral substances as stationary phases for chromatographic resolution.[1] |

| 1950s | Separation of amino acid derivatives by paper chromatography | Japanese researchers | Advanced the use of chromatography for separating chiral compounds.[1] |

| 1960s | Development of synthetic chiral stationary phases (CSPs) for gas chromatography | Emanuel Gil-Av | Launched the modern era of chiral chromatography with the creation of synthetic CSPs.[1] |

| 1970s | Development of Pirkle-type and crown ether CSPs for HPLC | William Pirkle, Donald J. Cram | Introduced new classes of CSPs for high-performance liquid chromatography, expanding the scope of chiral separations. |

| 1980s | Commercialization of polysaccharide-based CSPs | Yoshio Okamoto | Developed highly effective and versatile chiral stationary phases based on cellulose (B213188) and amylose (B160209) derivatives, which remain widely used today.[1] |

Core Methodologies for Chiral Resolution

The separation of enantiomers, or chiral resolution, can be broadly categorized into three main approaches: classical chemical resolution, enzymatic resolution, and chromatographic resolution.

Classical Chemical Resolution: Diastereomeric Salt Formation

This was the first chemical method developed for chiral resolution and remains a widely used technique, especially on an industrial scale.

Principle: A racemic mixture of an acid or a base is reacted with an enantiomerically pure resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. Diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer is regenerated by breaking the salt.

Logical Workflow for Selecting a Classical Resolving Agent:

Caption: Decision pathway for selecting a classical chiral resolution strategy.

Quantitative Comparison of Common Classical Resolving Agents:

| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Compound (%) |

| (±)-Ibuprofen | (S)-(-)-α-Phenylethylamine | Hexane/Methanol | ~40-50 (of S-ibuprofen salt) | >95 |

| (±)-Amphetamine | (+)-Tartaric Acid | Methanol | ~45-50 (of d-amphetamine salt) | >95 |

| (±)-Mandelic Acid | (-)-Brucine | Acetone | ~40-45 (of (+)-mandelic acid salt) | >90 |

| (±)-2-Phenylpropanoic Acid | (+)-Cinchonine | Ethanol | ~35-45 (of (+)-acid salt) | >90 |

| (±)-1-Phenylethanol | (-)-O,O'-Dibenzoyltartaric acid (esterification) | Toluene | ~40 (of ester) | >98 |

Detailed Experimental Protocol: Resolution of Racemic Amphetamine with Tartaric Acid

-

Salt Formation: Dissolve racemic amphetamine base in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol.

-

Crystallization: Slowly add the tartaric acid solution to the amphetamine solution with stirring. Allow the mixture to stand at room temperature for several hours, then cool in an ice bath to induce crystallization of the less soluble diastereomeric salt, d-amphetamine-(+)-tartrate.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Regeneration: Dissolve the crystals in water and add a strong base (e.g., NaOH) to deprotonate the ammonium salt and liberate the free d-amphetamine base.

-

Extraction: Extract the d-amphetamine into an organic solvent (e.g., diethyl ether), dry the organic layer, and evaporate the solvent to obtain the enantiomerically pure d-amphetamine.

Enzymatic Resolution

This method utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture.

Principle: An enzyme, often a lipase (B570770) or an esterase, is used to selectively hydrolyze or esterify one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The product and the unreacted starting material, now enantiomerically enriched, can then be separated by conventional methods.

Experimental Workflow for Enzymatic Resolution of a Racemic Ester:

Caption: Workflow for the enzymatic resolution of a racemic ester.

Quantitative Comparison of Enzymatic Resolutions:

| Racemic Substrate | Enzyme | Reaction Type | Product 1 (ee%) | Product 2 (ee%) |

| (±)-1-Phenylethanol acetate (B1210297) | Candida antarctica Lipase B (CALB) | Hydrolysis | (R)-1-Phenylethanol (>99) | (S)-1-Phenylethanol acetate (>99) |

| (±)-Ibuprofen methyl ester | Candida rugosa Lipase | Hydrolysis | (S)-Ibuprofen (>95) | (R)-Ibuprofen methyl ester (>95) |

| (±)-Glycidyl butyrate (B1204436) | Porcine Pancreatic Lipase | Hydrolysis | (R)-Glycidol (>90) | (S)-Glycidyl butyrate (>90) |

| (±)-Menthol | Pseudomonas sp. Lipase | Esterification | (-)-Menthyl acetate (>98) | (+)-Menthol (>98) |

Detailed Experimental Protocol: Enzymatic Resolution of (±)-1-Phenylethanol Acetate

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7), add the racemic (±)-1-phenylethanol acetate.

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (e.g., Novozym 435) to the mixture.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC or GC.

-

Workup: When approximately 50% conversion is reached, filter off the immobilized enzyme.

-

Separation: Extract the reaction mixture with an organic solvent. The (R)-1-phenylethanol will be in the aqueous layer (or can be extracted), while the unreacted (S)-1-phenylethanol acetate will be in the organic layer.

-

Purification: Purify the alcohol and the ester by column chromatography or distillation. The (S)-1-phenylethanol acetate can be hydrolyzed to obtain (S)-1-phenylethanol.

Chromatographic Resolution: Chiral Stationary Phases (CSPs)

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), has become an indispensable tool for both analytical and preparative-scale enantioseparations.

Principle: A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This leads to different retention times, allowing for their separation.

General Workflow for Chiral HPLC Method Development:

References

The Core Mechanism of (-)-Menthyloxyacetic Acid in Chiral Resolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (-)-menthyloxyacetic acid as a chiral resolving agent. The document outlines the fundamental principles of diastereomeric salt formation, presents generalized experimental protocols, and discusses the structural basis for enantiomeric discrimination.

Introduction: The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a critical process for the separation of enantiomers from a racemic mixture.[1] One of the most established and widely used methods for achieving this separation on both laboratory and industrial scales is through the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent, such as this compound.

The resulting products are a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility, melting point, and crystal structure. This difference in solubility is the cornerstone of the resolution process, allowing for the selective crystallization of one of the diastereomeric salts, while the other remains in the mother liquor.[1] Subsequent isolation of the crystallized salt and liberation of the chiral amine yields the desired enantiomer in a purified form.

Mechanism of Action of this compound

The efficacy of this compound as a resolving agent stems from its ability to form diastereomeric salts with racemic bases, such as amines. The process can be broken down into three key stages:

-

Diastereomeric Salt Formation: The carboxylic acid moiety of this compound reacts with the basic functional group (e.g., an amino group) of each enantiomer in the racemic mixture. This acid-base reaction forms two diastereomeric salts.

-

Selective Crystallization: Due to the different three-dimensional arrangements of the atoms in the diastereomeric salts, they pack differently in the crystal lattice. This results in one diastereomer being less soluble in a given solvent system and selectively precipitating out of the solution. The choice of solvent is crucial and often requires empirical screening to optimize the separation.

-

Liberation of the Enantiomer: The isolated, less-soluble diastereomeric salt is then treated with a strong base to deprotonate the amine, liberating the desired enantiomer. The resolving agent can also be recovered and potentially recycled.

The key to a successful resolution lies in the molecular recognition between the chiral resolving agent and the individual enantiomers of the racemic compound. The bulky and structurally defined menthyl group of this compound creates a specific chiral environment that interacts differently with the (R) and (S) enantiomers of the base. These differing interactions, which can include hydrogen bonding, van der Waals forces, and steric hindrance, dictate the stability and solubility of the resulting diastereomeric salt crystals.

Visualizing the Mechanism

The following diagram illustrates the general principle of diastereomeric salt formation using a chiral acid like this compound with a racemic amine.

Caption: Diastereomeric salt formation and selective crystallization.

Experimental Protocol: A Generalized Approach

While the optimal conditions are substrate-dependent, the following provides a general experimental workflow for the resolution of a racemic amine using this compound.

Materials

-

Racemic amine

-

This compound (1.0 equivalent)

-

Selected solvent (e.g., methanol, ethanol, acetone, or a mixture)

-

Aqueous solution of a strong base (e.g., 2M NaOH)

-

Aqueous solution of a strong acid (e.g., 2M HCl)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Anhydrous sodium sulfate

Procedure

-

Salt Formation:

-

Dissolve the racemic amine in a minimal amount of the chosen hot solvent.

-

In a separate flask, dissolve an equimolar amount of this compound in the same hot solvent.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

The collected solid is the less-soluble diastereomeric salt. The filtrate, or mother liquor, contains the more soluble diastereomer.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add an aqueous solution of a strong base (e.g., 2M NaOH) until the salt dissolves and the solution is basic.

-

Extract the liberated amine into an organic solvent (e.g., dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a derivative with a chiral derivatizing agent and analyzing by NMR spectroscopy.

-

Experimental Workflow Diagram

Caption: General experimental workflow for chiral resolution.

Quantitative Data and Analysis

The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the resolved product. The following table provides a template for the type of data that should be collected and analyzed during the optimization of a resolution process. Note: The values presented here are illustrative and will vary depending on the specific racemic compound and experimental conditions.

| Parameter | Less Soluble Diastereomer | More Soluble Diastereomer |

| Yield of Diastereomeric Salt | e.g., 40-50% (of theoretical max) | - |

| Melting Point of Salt | e.g., 150-155 °C | (Typically not isolated) |

| Solubility in Chosen Solvent | Lower | Higher |

| Yield of Liberated Amine | e.g., 35-45% (overall) | - |

| Enantiomeric Excess (e.e.) | >95% | (Varies) |

| Optical Rotation [α]D | e.g., +X° (c=1, solvent) | e.g., -Y° (c=1, solvent) |

Molecular Interactions: A Structural Perspective

The key interactions between the carboxylate of this compound and the protonated amine of the substrate are ionic bonding and hydrogen bonding. The chiral recognition arises from the steric and electronic complementarity between the bulky, hydrophobic menthyl group and the substituents on the chiral center of the amine. One diastereomeric salt will have a more favorable set of intermolecular interactions, leading to a more stable and less soluble crystal lattice.

The following diagram provides a hypothetical representation of the key interactions in the less soluble diastereomeric salt.

References

Spectroscopic and Synthetic Guide to (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of (-)-Menthyloxyacetic acid, a valuable chiral auxiliary in asymmetric synthesis. The document presents detailed nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in clearly structured tables, alongside a comprehensive experimental protocol for its preparation.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through rigorous spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J), which describe the interactions between neighboring protons, are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.5 | br s | - | -COOH |

| 4.15 | d | 16.5 | O-CH a-COOH |

| 4.05 | d | 16.5 | O-CH b-COOH |

| 3.25 | dt | 10.9, 4.3 | H -1 (menthyl) |

| 2.20 | m | - | H -8 (menthyl) |

| 2.10 | m | - | H -2a (menthyl) |

| 1.65 | m | - | H -6a, H-5a (menthyl) |

| 1.45 | m | - | H -4 (menthyl) |

| 1.25 | m | - | H -3a (menthyl) |

| 1.05 | m | - | H -2b, H-6b (menthyl) |

| 0.92 | d | 6.5 | CH₃ -7 (menthyl) |

| 0.90 | d | 7.0 | CH₃ -9 or CH₃-10 (menthyl) |

| 0.78 | d | 7.0 | CH₃ -10 or CH₃-9 (menthyl) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | C =O (Carboxylic Acid) |

| ~83.0 | C -1 (Menthyl) |

| ~67.0 | O-C H₂-COOH |

| ~48.0 | C -2 (Menthyl) |

| ~40.0 | C -6 (Menthyl) |

| ~34.5 | C -4 (Menthyl) |

| ~31.5 | C -8 (Menthyl) |

| ~25.5 | C -5 (Menthyl) |

| ~23.0 | C -3 (Menthyl) |

| ~22.0 | C -7 (Menthyl) |

| ~21.0 | C -9 or C-10 (Menthyl) |

| ~16.0 | C -10 or C-9 (Menthyl) |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 2800-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1100 | Strong | C-O stretch (ether) |

Experimental Protocols

Synthesis of this compound

A reliable method for the preparation of this compound is the reaction of (-)-menthol with chloroacetic acid in the presence of a base. A detailed procedure is provided by Organic Syntheses, a highly reputable source for experimental methods in organic chemistry.[1]

Materials:

-

(-)-Menthol

-

Sodium

-

Toluene (B28343) (dry)

-

Chloroacetic acid (dried)

-

Hydrochloric acid (20%)

-

Benzene

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a solution of (-)-menthol in dry toluene is prepared.

-

Clean sodium is added to the flask, and the mixture is heated to reflux with stirring until all the sodium has reacted to form sodium menthoxide. This may take several hours.

-

The reaction mixture is cooled, and finely powdered, dry chloroacetic acid is added in portions.

-

A thick precipitate of sodium chloroacetate (B1199739) will form. The mixture is then refluxed with vigorous stirring for an extended period (e.g., 48 hours). Additional dry toluene may be required to maintain a stirrable mixture.

-

After cooling, the reaction mixture is treated with water to dissolve the sodium salts. The aqueous layer is separated.

-

The aqueous extract is carefully acidified with 20% hydrochloric acid. The crude this compound separates as an oil.

-

The product is extracted with benzene, and the solvent is removed by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the spectroscopic data.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Amines with (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. The separation of racemic mixtures into their constituent enantiomers is often achieved by diastereomeric salt formation, a robust and scalable technique. This method involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

This document provides a detailed protocol for the chiral resolution of racemic amines using the chiral resolving agent, (-)-Menthyloxyacetic acid. While specific quantitative data for the resolution of all possible racemic amines with this compound is not exhaustively available in published literature, this protocol outlines a general and systematic approach for researchers to effectively develop and optimize their own resolution processes. The provided data tables are illustrative examples based on typical results obtained in diastereomeric resolutions.

Principle of Chiral Resolution

The fundamental principle behind this technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated below, a racemic amine, consisting of (R)-amine and (S)-amine, is reacted with an enantiopure chiral acid, this compound. This reaction yields two diastereomeric salts: [(R)-amine-(-)-menthyloxyacetate] and [(S)-amine-(-)-menthyloxyacetate]. Due to their different spatial arrangements, these diastereomeric salts possess distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference is exploited to selectively crystallize one of the diastereomeric salts, thereby enriching one enantiomer of the amine.

The subsequent liberation of the resolved amine from the purified diastereomeric salt is typically achieved by treatment with a base, which regenerates the free amine, now in an enantiomerically enriched form. The resolving agent can also be recovered and recycled.

Experimental Protocols

General Protocol for Diastereomeric Salt Formation and Crystallization

This protocol describes a general procedure for the formation of diastereomeric salts between a racemic amine and this compound, followed by fractional crystallization. Optimization of solvent, temperature, and stoichiometry is crucial for a successful resolution.

Materials:

-

Racemic amine

-

This compound (enantiomerically pure)

-

Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

-

Standard laboratory glassware (flasks, condenser, crystallizing dish)

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Polarimeter and/or chiral HPLC for enantiomeric excess determination

Procedure:

-

Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a selected warm solvent or solvent mixture.

-

Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also warmed if necessary.

-

Salt Formation: Slowly add the solution of this compound to the solution of the racemic amine with continuous stirring. The formation of a precipitate may occur immediately or upon cooling.

-

Crystallization:

-

If a precipitate forms at room temperature, heat the mixture until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.

-

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol for Liberation of the Enantiomerically Enriched Amine

Procedure:

-

Suspension of Salt: Suspend the dried diastereomeric salt in water.

-

Basification: Add a base (e.g., 2M NaOH solution) dropwise while stirring until the pH of the solution is basic (pH > 10). This will neutralize the carboxylic acid and liberate the free amine.

-

Extraction: Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate). Perform the extraction three times to ensure complete recovery.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Protocol for Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining e.e. A suitable chiral stationary phase must be selected for the specific amine.

-

Polarimetry: The optical rotation of the resolved amine can be measured and compared to the known specific rotation of the enantiomerically pure amine.

-

Enantiomeric Excess (% e.e.) = ([α]observed / [α]max) * 100

-

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

-

Data Presentation

The following tables provide an illustrative summary of the kind of quantitative data that should be recorded during the optimization of a chiral resolution process.

Table 1: Illustrative Screening of Solvents for Crystallization

| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Amine (%) |

| Amine A | This compound | Methanol | 45 | 85 |

| Amine A | This compound | Ethanol | 42 | 92 |

| Amine A | This compound | Isopropanol | 38 | 95 |

| Amine A | This compound | Acetone | 35 | 78 |

Table 2: Illustrative Effect of Stoichiometry

| Racemic Amine | Molar Ratio (Amine:Resolving Agent) | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Amine (%) |

| Amine B | 1 : 0.5 | Ethanol | 35 | 90 |

| Amine B | 1 : 0.8 | Ethanol | 40 | 94 |

| Amine B | 1 : 1.0 | Ethanol | 43 | 91 |

Visualizations

The following diagrams illustrate the workflow of the chiral resolution process.

Caption: Experimental workflow for chiral resolution of racemic amines.

Caption: Logical relationship in diastereomeric salt resolution.

Conclusion

The use of this compound as a chiral resolving agent offers a promising avenue for the separation of racemic amines. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop efficient and effective chiral resolution processes. Successful implementation will depend on careful optimization of key experimental parameters, including the choice of solvent, the stoichiometry of the reactants, and the crystallization conditions. The systematic approach outlined herein, coupled with diligent analysis of the enantiomeric excess at each stage, will enable the successful isolation of enantiomerically pure amines for a wide range of applications in research and development.

Application Notes and Protocol for Diastereomeric Salt Formation Using (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a robust and scalable method for the separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. This technique leverages the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. These resulting diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. (-)-Menthyloxyacetic acid is a chiral resolving agent derived from the naturally occurring (-)-menthol. Its rigid bicyclic structure and the presence of a carboxylic acid moiety make it an effective resolving agent for a variety of racemic primary and secondary amines. This document provides a detailed protocol for the use of this compound in the diastereomeric salt resolution of chiral amines.

Principle of Resolution

The fundamental principle of this chiral resolution method lies in the reaction of a racemic amine (a 50:50 mixture of (R)- and (S)-enantiomers) with an enantiomerically pure resolving agent, this compound. This reaction forms a mixture of two diastereomeric salts: [(-)-menthyloxyacetate • (R)-amine] and [(-)-menthyloxyacetate • (S)-amine]. Since these diastereomers are not mirror images of each other, they possess different physical properties, most notably different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation from the more soluble diastereomer by filtration. The less soluble diastereomeric salt is then treated to liberate the desired enantiomer of the amine and to recover the resolving agent.

Experimental Protocol

This protocol outlines a general procedure for the diastereomeric salt resolution of a racemic primary or secondary amine using this compound. The specific conditions such as solvent, temperature, and stoichiometry may require optimization for each specific amine.

Materials:

-

Racemic amine

-

This compound

-

Selected solvent(s) (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 2 M)

-

Organic solvent for extraction (e.g., dichloromethane (B109758), diethyl ether)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware and equipment (flasks, beakers, magnetic stirrer, filtration apparatus, rotary evaporator)

Procedure:

Step 1: Formation of Diastereomeric Salts

-

In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a pre-selected hot solvent or solvent mixture.

-

In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in a small amount of the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Slowly add the solution of this compound to the stirred solution of the racemic amine.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt (if available) can initiate crystallization.

-

Once crystallization begins, the mixture can be further cooled in an ice bath or refrigerator to maximize the yield of the precipitated salt.

Step 2: Isolation of the Less Soluble Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

-

Dry the collected diastereomeric salt, for instance, in a vacuum oven at a suitable temperature.

Step 3: Liberation of the Enantiomerically Enriched Amine

-

Suspend the dried diastereomeric salt in water.

-

Add an aqueous solution of a base (e.g., 2 M NaOH) dropwise while stirring until the salt has completely dissolved and the solution is basic (pH > 10). This will liberate the free amine.

-

Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

Step 4: Recovery of the Resolving Agent

-

The aqueous layer from the extraction in Step 3 contains the sodium salt of this compound.

-

Acidify the aqueous solution with an aqueous acid (e.g., 2 M HCl) to a low pH (pH < 2) to precipitate the this compound.

-

Collect the precipitated resolving agent by vacuum filtration, wash with cold water, and dry. The recovered resolving agent can potentially be reused.

Step 5: Determination of Enantiomeric Excess

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Data Presentation

The success of a diastereomeric salt resolution is evaluated based on the yield and the enantiomeric excess of the resolved product. The following tables provide a template for summarizing the quantitative data from resolution experiments. Please note that the following data is illustrative and will vary depending on the specific racemic amine and experimental conditions.

Table 1: Illustrative Data for the Resolution of a Racemic Amine

| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess of Salt (%) |

| Amine A | This compound | Ethanol | 45 | 90 |

| Amine B | This compound | Isopropanol | 40 | 95 |

| Amine C | This compound | Acetone | 35 | 88 |

Table 2: Properties of Resolved Enantiomer (Illustrative)

| Enantiomer | Yield (%) | Enantiomeric Excess (%) | Specific Rotation [α] |

| (R)-Amine A | 38 | >98 (after recrystallization) | +X.X° (c=1, solvent) |

| (S)-Amine B | 35 | >99 (after recrystallization) | -Y.Y° (c=1, solvent) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the diastereomeric salt resolution protocol.

Caption: Workflow for diastereomeric salt resolution.

Logical Relationship of Enantiomers and Diastereomers

The following diagram illustrates the relationship between the starting enantiomers and the diastereomeric salts formed during the resolution process.

Caption: Formation of diastereomers from enantiomers.

Menthyl Esterification for Chiral Resolution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of (-)-menthol as a chiral auxiliary for the resolution of racemic carboxylic acids. This method is a cornerstone in synthetic chemistry, offering a reliable and scalable strategy for obtaining enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

Introduction

Chiral resolution is a critical process for the separation of enantiomers from a racemic mixture. One of the most established and effective methods for the resolution of racemic carboxylic acids is through the formation of diastereomeric esters using a chiral alcohol. (-)-Menthol, a naturally abundant and inexpensive monoterpene, serves as an excellent chiral auxiliary for this purpose. The esterification of a racemic carboxylic acid with enantiomerically pure (-)-menthol yields a mixture of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as melting point and solubility, allowing for their separation by standard laboratory techniques like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomeric esters affords the desired enantiopurified carboxylic acids and allows for the recovery of the menthol (B31143) chiral auxiliary.

Principle of Chiral Resolution via Menthyl Esterification

The fundamental principle of this chiral resolution strategy lies in the temporary conversion of a pair of enantiomers into a pair of diastereomers. As illustrated in the logical workflow below, the racemic carboxylic acid is first converted into a mixture of diastereomeric menthyl esters. These diastereomers can then be separated based on their distinct physical properties. Finally, the chiral auxiliary (menthol) is cleaved from the separated diastereomers to yield the individual, enantiomerically pure carboxylic acids.

Caption: Logical workflow of menthyl esterification for chiral resolution.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the esterification of a racemic carboxylic acid with (-)-menthol, the separation of the resulting diastereomers, and the subsequent hydrolysis to obtain the enantiopure carboxylic acids.

Protocol 1: Menthyl Esterification of a Racemic Carboxylic Acid

This protocol describes a general procedure for the formation of diastereomeric menthyl esters using 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a coupling agent.[1][2]

Materials:

-

Racemic carboxylic acid

-

(-)-Menthol (1.1 equivalents)

-

2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (2.0 equivalents)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the racemic carboxylic acid (1.0 equivalent) and (-)-menthol (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equivalents) and 4-(dimethylamino)pyridine (DMAP) (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric menthyl esters.

-